molecular formula C22H26N2O5 B5365914 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate

3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate

Cat. No. B5365914
M. Wt: 398.5 g/mol
InChI Key: NYGDLFVDQCEPSU-SZKNIZGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to improve attention and reduce impulsivity in animal models of ADHD. These findings suggest that this compound may be a promising therapeutic agent for the treatment of these disorders.

Mechanism of Action

3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate is a selective agonist for the α7 nAChR, a subtype of the nAChR family that is primarily expressed in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. This compound binds to the α7 nAChR with high affinity and activates the receptor, leading to the downstream effects associated with α7 nAChR activation.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to have several biochemical and physiological effects. These include increased release of acetylcholine, increased expression of brain-derived neurotrophic factor (BDNF), and reduced levels of pro-inflammatory cytokines. These effects are thought to contribute to the cognitive-enhancing, anti-inflammatory, and neuroprotective effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate in lab experiments is its high selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and avoid potential off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good brain penetration and a relatively long half-life. However, one limitation of using this compound in lab experiments is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are several future directions for research on 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate. One area of interest is its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is ongoing research into the development of more potent and selective α7 nAChR agonists, which may have improved therapeutic potential compared to this compound. Finally, there is interest in exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate involves several steps, starting with the reaction of 4-(3-phenyl-2-propen-1-yl)-1-piperazine with 3-nitrophenol to form the intermediate compound. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 3,5-dimethylphenol to yield the final product, this compound. The overall yield of this synthesis method is approximately 10%.

properties

IUPAC Name

oxalic acid;3-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.C2H2O4/c23-20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-10,16,23H,11-15,17H2;(H,3,4)(H,5,6)/b9-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGDLFVDQCEPSU-SZKNIZGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.